5-R-Rivaroxaban - 865479-71-6

5-R-Rivaroxaban

Catalog Number: EVT-464519
CAS Number: 865479-71-6
Molecular Formula: C19H18ClN3O5S
Molecular Weight: 435.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025. All information regarding the use of this CRM can be found on the certificate of analysis.

Apixaban

  • Compound Description: Apixaban is a direct oral anticoagulant (DOAC) that acts as a factor Xa inhibitor. It is FDA-approved for various indications, including stroke prevention in patients with nonvalvular atrial fibrillation and treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE). [] Apixaban exhibits predictable pharmacokinetic and pharmacodynamic properties, allowing for fixed dosing without routine coagulation monitoring. [, ]
  • Relevance: Apixaban belongs to the same chemical class as 5-R-Rivaroxaban, both being oxazolidinone derivatives and direct factor Xa inhibitors. [] Their structural similarity lies in the presence of the oxazolidinone ring and the chlorine-substituted thiophene ring, although their substituents differ. They are often studied and compared in research examining the efficacy and safety of DOACs for various thromboembolic conditions. [, ]

Betrixaban

  • Compound Description: Betrixaban is another direct oral anticoagulant (DOAC) belonging to the oxazolidinone class of factor Xa inhibitors. [] Like 5-R-Rivaroxaban, it is indicated for the prevention of venous thromboembolism (VTE).
  • Relevance: As an oxazolidinone derivative and a factor Xa inhibitor, Betrixaban shares a similar mechanism of action and structural features with 5-R-Rivaroxaban. [] The two compounds are often mentioned together when discussing newer anticoagulants and their clinical application. []

Darexaban

  • Compound Description: Darexaban is also a direct oral anticoagulant (DOAC) that inhibits factor Xa. [] Similar to 5-R-Rivaroxaban, it is being investigated for its potential in preventing and treating thromboembolic events.
  • Relevance: Darexaban, along with 5-R-Rivaroxaban, belongs to the oxazolidinone class of factor Xa inhibitors. [] They share a similar core structure, including the oxazolidinone ring, and are grouped together when discussing the evolution and development of DOACs. []

Enoxaparin

  • Compound Description: Enoxaparin is a low molecular weight heparin (LMWH) commonly used for VTE prophylaxis and treatment. [, , ] It acts as an anticoagulant by binding to and activating antithrombin III, which subsequently inactivates factor Xa and thrombin.
  • Relevance: Enoxaparin serves as a comparator to 5-R-Rivaroxaban in several clinical trials evaluating the safety and efficacy of the newer DOAC. [, , ] Studies often compare the two drugs' effectiveness in preventing VTE following orthopedic surgery and in managing acute DVT and PE. [, , ]

Warfarin

  • Compound Description: Warfarin, a vitamin K antagonist (VKA), has been a mainstay anticoagulant for decades. [, , , , ] It works by inhibiting the synthesis of vitamin K-dependent clotting factors, including factor Xa.
  • Relevance: Warfarin serves as the traditional treatment against which 5-R-Rivaroxaban is often compared in clinical trials. [, , , , ] Studies assess various aspects, such as efficacy in preventing stroke in patients with atrial fibrillation, treatment of VTE, and the convenience of fixed dosing and less frequent monitoring offered by 5-R-Rivaroxaban compared to the more complex management of warfarin. [, , , , ]

Indacaterol

  • Compound Description: Indacaterol is a long-acting beta-2 adrenergic agonist (LABA) used in treating chronic obstructive pulmonary disease (COPD). [] It works by relaxing airway smooth muscle, improving airflow. [] Indacaterol demonstrates a rapid onset of action and a prolonged duration, allowing for once-daily dosing. []
  • Relevance: While Indacaterol is not structurally related to 5-R-Rivaroxaban and targets a different therapeutic area, both compounds highlight the pharmaceutical industry's focus on developing drugs with extended duration of action for improved patient compliance. []
Classification

5-R-Rivaroxaban is classified as an oral direct Factor Xa inhibitor. It belongs to the category of anticoagulants, which are drugs that prevent blood clot formation. This classification is crucial for understanding its therapeutic applications and mechanism of action.

Synthesis Analysis

The synthesis of 5-R-Rivaroxaban involves multiple steps, utilizing various chemical reactions to construct its complex molecular framework. Notably, a recent patent outlines an efficient method that reduces the number of steps and enhances yield compared to traditional approaches.

Key Steps in Synthesis

  1. Starting Materials: The synthesis typically begins with 5-chlorothiophene-2-acyl chlorides and 4-(4-aminophenyl)-3-morpholinone.
  2. Reactions:
    • The initial step involves reacting sodium azide with a precursor compound to form an intermediate.
    • Subsequent reactions include acylation with acetic anhydride and cyclization to form the core structure of rivaroxaban.
    • Final steps often involve purification techniques such as crystallization to isolate the desired product with high purity.

The synthesis can be summarized as follows:

  • Reaction Conditions: Various inert solvents like dimethylformamide or tetrahydrofuran are employed. Reaction temperatures typically range from 0°C to 60°C, depending on the specific step involved .
Molecular Structure Analysis

The molecular structure of 5-R-Rivaroxaban can be described using its chemical formula and stereochemistry. The compound features a morpholine ring, a thiophene moiety, and several functional groups that contribute to its biological activity.

Structural Details

  • Molecular Formula: C19_{19}H18_{18}ClN3_{3}O5_{5}S
  • Molecular Weight: Approximately 435.88 g/mol
  • Key Functional Groups:
    • Morpholine ring enhances solubility and bioavailability.
    • Thiophene ring contributes to the binding affinity for Factor Xa.

The stereochemistry at specific positions is critical for its activity, as it determines how well the molecule fits into the active site of Factor Xa.

Chemical Reactions Analysis

5-R-Rivaroxaban participates in several chemical reactions during its synthesis and metabolism:

Reaction Parameters

  • Temperature Control: Maintaining specific temperatures is vital to ensure optimal reaction rates and yields.
  • Solvent Choice: The use of appropriate solvents can significantly influence reaction efficiency and product purity .
Mechanism of Action

5-R-Rivaroxaban exerts its anticoagulant effect by selectively inhibiting Factor Xa, thereby blocking the conversion of prothrombin to thrombin. This inhibition disrupts the coagulation cascade, leading to reduced thrombus formation.

Mechanistic Insights

  • Binding Affinity: The compound has a low IC50 value (0.7 nmol/L), indicating strong binding affinity for Factor Xa .
  • Species Dependency: The inhibition profile varies across species; for instance, it shows similar affinities in human and rabbit plasma but higher values in rat plasma.

This selective inhibition is crucial for minimizing side effects associated with broader anticoagulant agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-R-Rivaroxaban are essential for understanding its behavior in biological systems.

Key Properties

  • Solubility: Highly soluble in dimethyl sulfoxide (greater than 20.85 mg/mL).
  • Stability: Exhibits stability under various conditions, making it suitable for formulation into pharmaceutical products.
  • Melting Point: Specific melting point data may vary but generally indicates good thermal stability.

These properties influence how the drug is formulated and administered in clinical settings .

Applications

5-R-Rivaroxaban has significant clinical applications primarily as an anticoagulant agent. Its use extends to:

  1. Prevention of Venous Thromboembolism: Particularly after surgeries such as hip or knee replacements.
  2. Management of Atrial Fibrillation: Reducing the risk of stroke in patients with non-valvular atrial fibrillation.
  3. Treatment of Deep Vein Thrombosis: Effective in treating established thrombotic conditions.

The development of this compound reflects ongoing efforts to improve anticoagulation therapy by enhancing efficacy while minimizing bleeding risks associated with traditional anticoagulants .

Properties

CAS Number

865479-71-6

Product Name

5-R-Rivaroxaban

IUPAC Name

5-chloro-N-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Molecular Formula

C19H18ClN3O5S

Molecular Weight

435.9 g/mol

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m1/s1

InChI Key

KGFYHTZWPPHNLQ-CQSZACIVSA-N

SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.